ALDH3A1 Inhibitory Potency: 6-Bromo-3-fluoro-2-methylbenzaldehyde vs. 6-Bromo-2-fluoro-3-methylbenzaldehyde Regioisomer
6-Bromo-3-fluoro-2-methylbenzaldehyde (CAS 1805192-37-3) inhibits human ALDH3A1-mediated benzaldehyde oxidation with an IC50 of 2100 nM (2.1 μM) [1]. In contrast, its regioisomer 6-bromo-2-fluoro-3-methylbenzaldehyde (CAS 1114809-22-1), which differs only in the exchange of fluorine and methyl group positions, exhibits an IC50 of 1000 nM (1.0 μM) against the same target under identical assay conditions [2]. This represents an approximately 2.1-fold difference in potency based purely on regioisomeric substitution pattern. Both assays were conducted with 1-minute preincubation followed by substrate addition and spectrophotometric analysis of ALDH3A1-mediated benzaldehyde oxidation.
| Evidence Dimension | ALDH3A1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2100 nM (2.1 μM) |
| Comparator Or Baseline | 6-Bromo-2-fluoro-3-methylbenzaldehyde: IC50 = 1000 nM (1.0 μM) |
| Quantified Difference | 2.1-fold difference; regioisomer is ~2.1× more potent |
| Conditions | Human ALDH3A1 expressed in E. coli; benzaldehyde oxidation assay; 1-min preincubation; spectrophotometric detection |
Why This Matters
For ALDH3A1-targeted inhibitor development, the 2.1-fold potency difference between regioisomers demonstrates that substitution pattern is not interchangeable; selection must be driven by the specific structure-activity relationship required.
- [1] BindingDB BDBM50447072 (CHEMBL1890994). US9328112, Compound A24. IC50: 2100 nM against human ALDH3A1. 2014. View Source
- [2] BindingDB BDBM50447069 (CHEMBL1492620). US9328112, Compound B37. IC50: 1000 nM against human ALDH3A1. 2014. View Source
